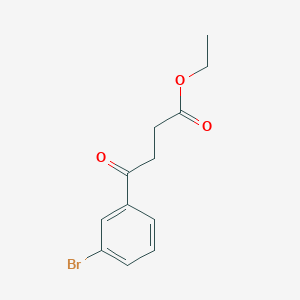

Ethyl 4-(3-bromophenyl)-4-oxobutyrate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(3-bromophenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO3/c1-2-16-12(15)7-6-11(14)9-4-3-5-10(13)8-9/h3-5,8H,2,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHFPTGNHPFQFGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645510 | |

| Record name | Ethyl 4-(3-bromophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147374-04-7 | |

| Record name | Ethyl 4-(3-bromophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Methodological Guide to the Determination of Phase Transition Temperatures for Novel Keto-Esters: A Case Study of Ethyl 4-(3-bromophenyl)-4-oxobutyrate

For distribution to: Researchers, scientists, and drug development professionals.

Abstract: The physical properties of a novel chemical entity, such as its melting and boiling points, are foundational data points that inform its purity, stability, and potential applications in medicinal chemistry and materials science. This technical guide addresses the current lack of publicly available experimental data for the melting and boiling points of Ethyl 4-(3-bromophenyl)-4-oxobutyrate (CAS No. 147374-04-7). In lieu of specific values, this document provides a comprehensive framework for the experimental determination of these critical phase transition temperatures. We present detailed, field-proven protocols for melting point and micro-boiling point analysis, grounded in the fundamental principles of physical chemistry. The causality behind each experimental step is elucidated to ensure method robustness and data integrity, empowering researchers to confidently characterize this and other novel compounds.

Introduction: The Significance of Phase Transition Data

Ethyl 4-(3-bromophenyl)-4-oxobutyrate is an organic molecule featuring a brominated aromatic ring, a ketone, and an ethyl ester functional group. Such keto-esters are common intermediates in the synthesis of more complex pharmaceutical agents. The precise temperature at which a compound transitions from a solid to a liquid (melting point) and from a liquid to a gas (boiling point) is dictated by the strength of its intermolecular forces. These forces, in turn, are a direct consequence of its molecular structure.

For a research scientist, an experimentally determined melting point serves two primary purposes:

-

Identification: A sharp, well-defined melting point can serve as a fingerprint for a specific compound.

-

Purity Assessment: The presence of even minor impurities will disrupt the compound's crystal lattice, typically resulting in a lower and broader melting range.[1][2] This phenomenon, known as melting point depression, is a powerful and readily accessible indicator of sample purity.[2]

Similarly, the boiling point provides critical information for purification (e.g., distillation), solvent selection, and reaction condition optimization. Impurities tend to elevate the boiling point of a substance by lowering its vapor pressure.[3][4][5]

Given the absence of published data for Ethyl 4-(3-bromophenyl)-4-oxobutyrate, the following sections provide the necessary theoretical and practical guidance for its characterization.

Predicted vs. Experimental Data

While computational models can predict physical properties, these are estimations. For a novel compound intended for further development, experimental verification is non-negotiable. The protocols detailed below are standard, reliable methods for obtaining these crucial experimental values.

| Physical Property | Predicted/Experimental Value | Data Source |

| Melting Point | Data Not Available | N/A |

| Boiling Point | Data Not Available | N/A |

A template for recording experimentally determined values.

Experimental Determination of Melting Point

The capillary method is the most common and reliable technique for determining the melting point of a crystalline organic solid.[6] It relies on slow, controlled heating of a small sample packed into a capillary tube, allowing for precise observation of the phase transition.

Underlying Principle: Melting Point Depression

A pure crystalline solid has a highly ordered, tightly packed structure. Overcoming the intermolecular forces of this lattice to achieve the disordered liquid state requires a specific amount of thermal energy, resulting in a sharp, characteristic melting point. Impurities disrupt this crystal lattice, creating defects. These imperfections weaken the overall structure, meaning less energy is required to break it down.[2][7] Consequently, the melting process begins at a lower temperature and occurs over a wider range as different regions of the crystal melt at slightly different temperatures.[1]

Experimental Workflow: Capillary Melting Point Determination

Caption: Workflow for Melting Point Determination.

Detailed Protocol

-

Sample Preparation:

-

Place a small amount of dry Ethyl 4-(3-bromophenyl)-4-oxobutyrate on a watch glass. The sample must be completely dry, as residual solvent will act as an impurity.

-

Grind the crystals into a fine powder using a spatula or mortar and pestle. This ensures uniform packing and efficient heat transfer.[8]

-

Take a capillary tube (sealed at one end) and press the open end into the powder.[9]

-

Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the solid into the sealed end.[8][10] The final packed height should be 2-3 mm. An overpacked sample leads to an inaccurate, broad melting range due to poor heat transfer.[8]

-

-

Apparatus Setup (Mel-Temp or similar):

-

Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Ensure the thermometer is correctly positioned and calibrated. It is good practice to first run a standard with a known melting point (e.g., benzoic acid) to verify the apparatus's accuracy.

-

-

Measurement:

-

If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 10-15°C per minute to get a rough estimate.

-

Allow the apparatus to cool to at least 20°C below the estimated melting point.

-

Begin heating again, but this time at a slow, controlled rate of 1-2°C per minute as you approach the expected melting point.[10] This slow rate is critical to allow the system to reach thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature.[10]

-

Record the temperature at which the first droplet of liquid becomes visible (T_initial).

-

Record the temperature at which the entire sample has completely liquefied (T_final).

-

-

Reporting:

-

The melting point is reported as the range from T_initial to T_final. A pure sample will typically have a sharp range of 0.5-2°C.[2] An impure sample will exhibit a depressed and broader range.

-

Experimental Determination of Boiling Point

For research-scale quantities, a micro-boiling point determination using a Thiele tube is a highly effective and material-sparing method.[11][12][13]

Underlying Principle: Vapor Pressure and Boiling

A liquid boils when its vapor pressure equals the surrounding atmospheric pressure.[14] The micro-method ingeniously uses this principle. A small, inverted capillary tube traps air and vapor from the sample. As the sample is heated, the trapped gas expands and is eventually replaced by the sample's vapor, which exits as a rapid stream of bubbles. When the heat is removed, the sample cools, and its vapor pressure drops. The moment the external atmospheric pressure overcomes the internal vapor pressure, the liquid is forced back into the capillary tube. The temperature at which this occurs is the boiling point.[11][12]

Experimental Workflow: Micro-Boiling Point Determination

Caption: Workflow for Micro-Boiling Point Determination.

Detailed Protocol

-

Apparatus Assembly:

-

Add approximately 0.5 mL of Ethyl 4-(3-bromophenyl)-4-oxobutyrate to a small test tube (e.g., 75 x 10 mm).

-

Take a capillary tube sealed at one end. Place it into the test tube with the open end facing down.[15]

-

Attach the test tube to a thermometer using a rubber band or a small slice of rubber tubing. The bottom of the test tube should be aligned with the thermometer bulb.[12]

-

Clamp a Thiele tube to a ring stand. The Thiele tube should be filled with mineral oil to a level above the top of the side arm.[12][16]

-

-

Measurement:

-

Insert the thermometer and sample assembly into the Thiele tube, ensuring the sample is submerged in the oil but the rubber band remains above the oil level to prevent it from softening and breaking.[13][15]

-

Gently heat the side arm of the Thiele tube with a microburner or Bunsen burner.[12] The unique shape of the Thiele tube creates convection currents that ensure uniform heating of the oil bath.[16]

-

As the temperature rises, you will first see a slow stream of bubbles as the trapped air expands.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the tip of the inverted capillary.[11][12] This indicates that the air has been expelled and the capillary is now filled with the compound's vapor.

-

Remove the heat source and allow the apparatus to cool slowly.

-

Carefully observe the capillary tube. The stream of bubbles will slow and then stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[11][12] Record this temperature immediately.

-

-

Reporting:

-

The observed boiling point should be reported along with the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

-

Conclusion

The determination of melting and boiling points are fundamental experiments in chemical characterization. While specific data for Ethyl 4-(3-bromophenyl)-4-oxobutyrate are not currently found in readily accessible literature, the robust and well-established protocols provided in this guide equip researchers with the necessary tools to determine these properties with a high degree of confidence. A sharp melting range will serve as a reliable indicator of purity for a synthesized batch, while the boiling point is essential for subsequent purification and handling. Adherence to the detailed steps, particularly the control of heating rates, is paramount for achieving accurate and reproducible results.

References

-

University of Calgary. (n.d.). Melting Point Determination. Department of Chemistry. [Link]

-

Nichols, L. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

-

Nichols, L. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. [Link]

-

Kennepohl, D., et al. (n.d.). Micro Boiling Point Determination. The Chymist. [Link]

-

Chemistry Stack Exchange. (2021). Effect of impurities on melting and boiling points. [Link]

-

Nichols, L. (2022). 6.1C: Melting Point Theory. Chemistry LibreTexts. [Link]

-

Organic Lab Techniques. (2021). Boiling Point Using ThieleTube. YouTube. [Link]

-

University of Calgary. (n.d.). Micro-boiling point measurement. Department of Chemistry. [Link]

-

UMNOrganicChemistry. (2014). How to Prepare a Melting Point Capillary Tube. YouTube. [Link]

-

Wikipedia. (n.d.). Melting-point depression. [Link]

-

Al-Trawneh, S. (2021). Experiment (1) determination of melting points. SlideShare. [Link]

-

The Chemistry Platform. (2023). Effect of Impurities on Boiling Points. YouTube. [Link]

-

Wikipedia. (n.d.). Thiele tube. [Link]

-

Vedantu. (n.d.). What is the effect of impurities on boiling point of class 12 chemistry CBSE. [Link]

-

University of Calgary. (n.d.). BOILING POINT DETERMINATION. Department of Chemistry. [Link]

-

IBChem. (n.d.). Melting point depression. [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Science in Motion. [Link]

-

Professor Dave Explains. (2013). Melting Point Depression Explained. YouTube. [Link]

-

Homework.Study.com. (n.d.). What is the effect of impurities on boiling point?. [Link]

-

Nerz-Stormes, M. (2010). How to pack a melting point capillary and measure a melting point. YouTube. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. ibchem.com [ibchem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. youtube.com [youtube.com]

- 5. What is the effect of impurities on boiling point of class 12 chemistry CBSE [vedantu.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chymist.com [chymist.com]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. homework.study.com [homework.study.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Thiele tube - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes & Protocols: Selective Reduction of the Ketone in Ethyl 4-(3-bromophenyl)-4-oxobutyrate

Abstract

This document provides a comprehensive scientific guide detailing validated protocols for the chemical reduction of the ketone functional group in Ethyl 4-(3-bromophenyl)-4-oxobutyrate. The resulting product, Ethyl 4-(3-bromophenyl)-4-hydroxybutyrate, is a valuable chiral building block in medicinal chemistry and drug development. We address the primary challenge of achieving chemoselectivity, targeting the ketone while preserving the ethyl ester and aryl bromide moieties. This guide explores both classical achiral reduction strategies and advanced asymmetric methods for producing enantiopure alcohols. Each section elucidates the mechanistic principles behind the chosen methodologies, offering researchers the rationale needed to adapt and troubleshoot these protocols effectively.

Introduction: The Strategic Importance of Selective Ketone Reduction

Ethyl 4-(3-bromophenyl)-4-oxobutyrate is a prochiral γ-ketoester whose reduction product, a chiral γ-hydroxyester, serves as a key intermediate in the synthesis of various pharmaceutically active compounds. The core synthetic challenge lies in the selective reduction of the ketone carbonyl group. The molecule contains three reducible or reactive sites: the target ketone, an ethyl ester, and an aryl bromide. A successful protocol must precisely target the ketone without affecting the other functional groups.

This guide presents two primary pathways:

-

Achiral Reduction: For applications where a racemic mixture of the alcohol is sufficient.

-

Asymmetric Reduction: For generating a specific stereoisomer (enantiomer), which is often critical for biological activity.[1]

We will explore methodologies employing chemical reductants and biocatalysts, providing detailed, step-by-step protocols for laboratory application.

Achiral Reduction: Sodium Borohydride (NaBH₄)

Sodium borohydride is a mild and selective reducing agent, ideal for converting ketones and aldehydes to their corresponding alcohols.[2][3] Its primary advantage is its chemoselectivity; under standard conditions, it does not typically reduce esters, carboxylic acids, or amides, making it an excellent first choice for this transformation.[4][5][6]

Mechanistic Principle & Critical Considerations

The reduction occurs via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone.[5] Subsequent protonation of the resulting alkoxide by the solvent (typically an alcohol like methanol or ethanol) yields the secondary alcohol.[2][5]

However, a critical consideration for γ-aryl-γ-ketoesters is the potential for over-reduction. Studies have shown that for this specific structural class, methanolic NaBH₄ at room temperature can reduce both the ketone and the ester, leading to the formation of a 1-aryl-1,4-butanediol.[7][8][9] This unexpected reactivity is likely due to intramolecular assistance or altered reactivity conferred by the aryl group.

To ensure selective ketone reduction and prevent diol formation, it is imperative to control the reaction conditions:

-

Stoichiometry: Use a minimal excess of NaBH₄ (e.g., 1.1-1.5 equivalents).

-

Temperature: Conduct the reaction at low temperatures (0 °C to room temperature) to disfavor the slower ester reduction.[2]

-

Reaction Time: Monitor the reaction closely by Thin-Layer Chromatography (TLC) and quench it promptly upon consumption of the starting material.

Visualizing the General Reduction

Caption: General reaction scheme for the reduction of the ketone.

Protocol 1: Selective Ketone Reduction with NaBH₄

This protocol is designed to favor the formation of the desired γ-hydroxyester.

Materials:

-

Ethyl 4-(3-bromophenyl)-4-oxobutyrate

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Dissolve Ethyl 4-(3-bromophenyl)-4-oxobutyrate (1.0 eq) in methanol (approx. 10 mL per gram of substrate) in a round-bottom flask.

-

Cool the solution to 0 °C using an ice-water bath.

-

While stirring, add NaBH₄ (1.2 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved; ensure adequate ventilation.[10]

-

Monitor the reaction progress every 15-20 minutes using TLC (e.g., 3:1 Hexanes:EtOAc). The product spot should be more polar (lower Rf) than the starting ketone.

-

Once the starting material is consumed (typically 1-2 hours), quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C until gas evolution ceases.

-

Remove the methanol under reduced pressure (rotary evaporator).

-

Extract the aqueous residue with DCM or EtOAc (3 x 20 mL).

-

Combine the organic layers and wash with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purify the product by flash column chromatography on silica gel if necessary.

Data Summary: Achiral Reduction

| Parameter | Condition | Rationale / Notes |

| Reducing Agent | Sodium Borohydride (NaBH₄) | Mild, chemoselective for ketones over esters.[6] |

| Stoichiometry | 1.1 - 1.5 equivalents | Minimizes risk of ester over-reduction. |

| Solvent | Methanol or Ethanol | Protic solvent required for protonation step.[6] |

| Temperature | 0 °C to Room Temperature | Lower temperature enhances selectivity.[2] |

| Reaction Time | 1 - 4 hours | Monitor by TLC to prevent side reactions.[4] |

| Workup | Quench with NH₄Cl (aq) | Neutralizes excess borohydride and hydrolyzes borate esters. |

| Expected Yield | >90% (after purification) | High efficiency is typical for this reaction. |

| Stereochemistry | Racemic | Achiral reagent results in an equal mixture of (R) and (S) enantiomers. |

Asymmetric Reduction: Pathways to Enantiopure Alcohols

For pharmaceutical applications, synthesizing a single enantiomer of a chiral molecule is often mandatory. This can be achieved through asymmetric catalysis, where a small amount of a chiral catalyst directs the reaction to produce predominantly one enantiomer.[11]

Method A: Chemical Catalysis via Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a robust and highly predictable method for the enantioselective reduction of prochiral ketones.[12] It employs a chiral oxazaborolidine catalyst in conjunction with a stoichiometric borane source (e.g., borane-dimethyl sulfide, BMS).

Mechanistic Principle: The ketone's carbonyl oxygen coordinates to the Lewis-acidic boron atom of the CBS catalyst. This coordination, directed by the catalyst's chiral scaffold, exposes one face of the ketone to an intermolecular hydride delivery from the borane source, resulting in high enantioselectivity.[12] The choice of (R)- or (S)-CBS catalyst directly determines whether the (R)- or (S)-alcohol is formed.

Sources

- 1. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. orgosolver.com [orgosolver.com]

- 6. Sodium borohydride - Wikipedia [en.wikipedia.org]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chemconnections.org [chemconnections.org]

- 11. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Reagents and catalysts for scaling up Ethyl 4-(3-bromophenyl)-4-oxobutyrate production

Application Note: Scalable Synthesis of Ethyl 4-(3-bromophenyl)-4-oxobutyrate

Executive Summary

Ethyl 4-(3-bromophenyl)-4-oxobutyrate (CAS: 147374-04-7) is a critical 1,4-dicarbonyl intermediate used in the synthesis of histone deacetylase (HDAC) inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).

Standard industrial routes for aryl-ketoesters typically employ Friedel-Crafts acylation.[1] However, this method favors para-substitution, making the synthesis of the meta-isomer (3-bromo) low-yielding and difficult to purify. This guide details a regioselective, atom-economical Stetter Reaction protocol utilizing N-Heterocyclic Carbene (NHC) organocatalysis. This route operates under mild conditions, eliminates heavy metal waste associated with Grignard approaches, and ensures >98% regiopurity.

Route Selection & Mechanistic Rationale

The Regioselectivity Challenge

-

Route A: Friedel-Crafts Acylation (Not Recommended): Reacting bromobenzene with ethyl succinyl chloride typically yields the 4-bromo (para) isomer due to the directing effects of the halogen. Isolating the 3-bromo isomer requires difficult fractional crystallization.

-

Route B: Grignard Addition (Stoichiometric): Lithiation of 1,3-dibromobenzene followed by reaction with succinic anhydride is viable but requires cryogenic conditions (-78°C) and generates stoichiometric metal waste.

-

Route C: Stetter Reaction (Recommended): The NHC-catalyzed conjugate addition of 3-bromobenzaldehyde to ethyl acrylate.

Reaction Pathway

Figure 1: The Stetter reaction pathway utilizes an NHC catalyst to invert the polarity of the aldehyde, allowing attack on the acrylate.[4]

Reagents and Catalysts: Critical Parameters

To ensure reproducibility during scale-up (100g to 1kg), strict adherence to reagent quality is required.

The Catalyst System

The reaction relies on a thiazolium salt precatalyst which generates the active N-Heterocyclic Carbene (NHC) in situ.

| Component | Specification | Role & Notes |

| Pre-catalyst | 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide (98%) | The "Stetter Catalyst." The hydroxyethyl group aids in stability. Storage: Desiccator, hygroscopic. |

| Base | Triethylamine (Et₃N) (≥99.5%, Anhydrous) | Deprotonates the thiazolium salt to form the active carbene. Must be dry to prevent catalyst hydrolysis. |

| Solvent | Ethanol (Absolute) or 1,4-Dioxane | Ethanol is greener; Dioxane offers higher boiling points for sluggish kinetics. Degassing is critical (O₂ deactivates the carbene). |

Reactants

| Component | Specification | Role & Notes |

| Aldehyde | 3-Bromobenzaldehyde (≥97%) | Check for benzoic acid contamination (oxidation).[5] Acid impurities quench the NHC catalyst. Distill if yellow. |

| Michael Acceptor | Ethyl Acrylate (Stabilized with MEHQ) | Warning: Polymerizes easily. The stabilizer (MEHQ) does not interfere with the Stetter reaction but excess oxygen should be removed. |

Detailed Protocol (Scale: 100g Batch)

Safety Precaution: Ethyl acrylate is a lachrymator and potential carcinogen. 3-Bromobenzaldehyde is an irritant. Perform all operations in a fume hood.

Phase 1: Reactor Setup & Degassing

-

Equip a 2L Double-Jacketed Reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and nitrogen inlet.

-

Charge 500 mL of Absolute Ethanol .

-

Sparge with Nitrogen for 20 minutes to remove dissolved oxygen (Critical for NHC lifetime).

Phase 2: Catalyst Formation

-

Add 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide (6.8 g, 27 mmol, 5 mol% ).

-

Add 3-Bromobenzaldehyde (100.0 g, 0.54 mol, 1.0 equiv).

-

Heat the mixture to 70°C under mild N₂ flow.

-

Add Triethylamine (15 mL, 0.108 mol, 20 mol%) in one portion.

-

Observation: The solution should darken (yellow/orange) indicating active carbene formation.

-

Phase 3: Controlled Addition

-

Prepare a solution of Ethyl Acrylate (59.5 g, 0.59 mol, 1.1 equiv) in 50 mL Ethanol.

-

Dropwise Addition: Add the acrylate solution to the hot reaction mixture over 60 minutes .

-

Why: Slow addition prevents the polymerization of ethyl acrylate and minimizes side reactions (benzoin condensation).

-

-

Maintain temperature at 75-78°C (Reflux) . Stir for 12–16 hours.

Phase 4: Monitoring & Workup

-

IPC (In-Process Control): Monitor via HPLC or TLC (Hexane/EtOAc 4:1).

-

Target: <2% residual aldehyde.

-

-

Quench: Cool to Room Temperature. Add 100 mL 5% HCl to quench the catalyst and neutralize the base.

-

Extraction: Remove Ethanol under reduced pressure. Dissolve residue in Ethyl Acetate (500 mL) . Wash with:

-

Water (2 x 200 mL)

-

Sat. NaHCO₃ (2 x 200 mL) - Removes unreacted acid/stabilizers.

-

Brine (200 mL).

-

-

Drying: Dry organic phase over MgSO₄, filter, and concentrate.

Phase 5: Purification

-

Crude Yield: Typically 85–90% (viscous oil).

-

Distillation: High vacuum distillation (0.5 mmHg, ~160-170°C) is recommended for >98% purity.

-

Alternative: If the product solidifies (melting point is low, ~30-35°C), recrystallize from cold Hexane/Ether.

Quality Control & Analytics

| Test | Method | Acceptance Criteria |

| Identity | ¹H-NMR (CDCl₃, 400 MHz) | Triplet at δ 1.25 (3H), Triplet at δ 2.75 (2H), Triplet at δ 3.28 (2H), Quartet at δ 4.15 (2H), Aromatic signals (7.3-8.1 ppm). |

| Purity | HPLC (C18, ACN/Water gradient) | > 98.0% Area |

| Residual Solvent | GC-Headspace | Ethanol < 5000 ppm, EtOAc < 5000 ppm |

| Regio-isomer | ¹H-NMR / GC-MS | Para-isomer undetectable (<0.1%) |

Self-Validating Step:

-

The "Benzoin Check": If the reaction stalls or yields are low, check for the symmetric benzoin byproduct (1,2-bis(3-bromophenyl)-2-hydroxyethanone). This indicates the acrylate addition was too slow or the catalyst failed to engage the Michael acceptor.

Troubleshooting Guide

Figure 2: Logical troubleshooting flow for NHC-catalyzed Stetter reactions.

References

-

Stetter, H. (1976). "Catalyzed Addition of Aldehydes to Activated Double Bonds—A New Synthetic Principle." Angewandte Chemie International Edition in English, 15(11), 639–647. Link

-

Stetter, H., & Kuhlmann, H. (1979). "Preparation of 1,4-Diketones by the Stetter Reaction: 2,5-Hexanedione." Organic Syntheses, 59, 53. Link

-

Biju, A. T., Kuhl, N., & Glorius, F. (2011). "Extending NHC-Catalysis: Coupling Aldehydes with Unactivated Alkenes." Accounts of Chemical Research, 44(11), 1182–1195. Link

-

BenchChem Technical Support. (2025). "Synthesis of Ethyl 4-(3-chlorophenyl)-4-oxobutyrate." BenchChem Application Notes. Link

-

ChemicalBook. (2025). "Ethyl 4-(3-bromophenyl)-4-oxobutyrate Product Page & Physical Properties." Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Scope of the Asymmetric Intramolecular Stetter Reaction Catalyzed by Chiral Nucleophilic Triazolinylidene Carbenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijcrt.org [ijcrt.org]

- 4. journals.irapa.org [journals.irapa.org]

- 5. Ethyl 4,4-difluoro-3-oxobutanoate synthesis - chemicalbook [chemicalbook.com]

Synthesis of biologically active heterocycles from 3-bromophenyl keto esters

Application Notes & Protocols

Topic: Synthesis of Biologically Active Heterocycles from 3-Bromophenyl Keto Esters

Audience: Researchers, scientists, and drug development professionals.

Guide Overview: The 3-Bromophenyl Keto Ester as a Master Key for Heterocyclic Scaffolds

The quest for novel therapeutic agents is intrinsically linked to the synthesis of complex molecular architectures. Among these, nitrogen, oxygen, and sulfur-containing heterocycles represent a "privileged" class of structures, forming the core of a vast majority of FDA-approved drugs.[1][2] This guide focuses on a particularly versatile and powerful starting material: the 3-bromophenyl keto ester. This seemingly simple molecule is, in reality, a synthetic chameleon, equipped with three distinct functional handles that can be orchestrated to unlock a diverse array of high-value heterocyclic systems.

-

The β-Keto Ester Moiety: A classical workhorse for cyclocondensation reactions, enabling the formation of five- and six-membered rings.

-

The Phenyl Ring: The scaffold upon which the heterocyclic ring is built or to which it is fused.

-

The Bromo-Handle: A strategic linchpin for modern transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of complex substituents or serving as a key partner in intramolecular cyclizations.[3][4]

This document moves beyond a simple recitation of procedures. As a senior application scientist, the goal is to provide a tactical guide, explaining the causality behind protocol choices and empowering researchers to adapt and innovate. We will explore three primary strategic blueprints for leveraging the 3-bromophenyl keto ester scaffold.

Strategy 1: Palladium-Catalyzed Intramolecular Cyclization: Forging the Core Ring

The most direct approach to fused heterocycles from ortho-haloaryl ketones involves an intramolecular cyclization, typically mediated by a transition metal catalyst like palladium or copper.[5] This strategy leverages the proximity of the bromo-substituent and the enolizable keto ester to forge a new C-C or C-X (where X = O, N) bond.

Underlying Principle: The Catalytic Cycle

The generally accepted mechanism for these palladium-catalyzed cyclizations involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond, forming an arylpalladium(II) complex.

-

Intramolecular Insertion/Cyclization: The enolate of the keto ester, formed in the presence of a base, coordinates to the palladium center and subsequently undergoes migratory insertion or direct nucleophilic attack to form the new ring.[6]

-

Reductive Elimination/β-Hydride Elimination: The catalyst is regenerated to its Pd(0) state, releasing the heterocyclic product.

This pathway provides a powerful and often high-yielding route to important scaffolds like benzofurans.

Workflow for Palladium-Catalyzed Benzofuran Synthesis

Caption: General workflow for intramolecular benzofuran synthesis.

Protocol 1: Synthesis of Ethyl 2-Methylbenzo[b]furan-5-carboxylate

This protocol details the palladium-catalyzed intramolecular cyclization of ethyl 2-(3-bromophenyl)-3-oxobutanoate to form a substituted benzofuran.

Materials & Reagents:

-

Ethyl 2-(3-bromophenyl)-3-oxobutanoate (1.0 eq)

-

Palladium(II) Acetate (Pd(OAc)₂, 0.05 eq)

-

Triphenylphosphine (PPh₃, 0.10 eq)

-

Potassium Carbonate (K₂CO₃, 2.5 eq)

-

N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

-

To a flame-dried Schlenk flask, add ethyl 2-(3-bromophenyl)-3-oxobutanoate, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add anhydrous DMF via syringe.

-

Heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-12 hours).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.

-

Wash the filtrate with water (3x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure benzofuran product.

Strategy 2: Multi-component Reactions: Building Complexity Rapidly

Multi-component reactions (MCRs) are highly convergent synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials.[7] The β-keto ester functionality is a privileged synthon in many classical MCRs for heterocycle synthesis. Microwave-assisted MCRs, in particular, have emerged as a powerful green chemistry tool, often leading to dramatic reductions in reaction times and increased yields.[7][8][9]

The Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a cornerstone MCR that constructs the dihydropyridine core, a scaffold found in numerous cardiovascular drugs like nifedipine and amlodipine.[10][11] The reaction condenses an aldehyde, two equivalents of a β-keto ester, and a nitrogen source (like ammonia).[10][12] The resulting dihydropyridine can then be easily oxidized to the corresponding aromatic pyridine.

Mechanism Insight: The reaction proceeds through the formation of two key intermediates: an α,β-unsaturated carbonyl compound (from a Knoevenagel condensation of the aldehyde and one keto ester) and an enamine (from the condensation of the second keto ester with ammonia).[11][13][14] A subsequent Michael addition followed by cyclization and dehydration affords the dihydropyridine ring.[11]

Protocol 2: Microwave-Assisted Hantzsch Synthesis of a Dihydropyridine

This protocol describes the synthesis of a highly substituted 1,4-dihydropyridine using a 3-bromophenyl keto ester.

Materials & Reagents:

-

Ethyl 3-(3-bromophenyl)-3-oxopropanoate (2.0 eq)

-

Benzaldehyde (1.0 eq)

-

Ammonium Acetate (1.2 eq)

-

Ethanol

Procedure:

-

In a 10 mL microwave reaction vial, combine ethyl 3-(3-bromophenyl)-3-oxopropanoate (2.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (1.2 eq).

-

Add ethanol (3-5 mL) and cap the vial.

-

Place the vial in a dedicated microwave synthesizer.

-

Irradiate the mixture at 120 °C for 10-15 minutes.

-

After cooling, a precipitate will typically form. Cool the mixture further in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield the dihydropyridine product, which is often pure enough for subsequent steps. Further purification can be achieved by recrystallization from ethanol.

The Gewald Aminothiophene Synthesis

The Gewald reaction is a powerful MCR for the synthesis of 2-aminothiophenes, which are crucial intermediates for dyes and pharmaceuticals like the antipsychotic olanzapine and the anti-inflammatory drug tinoridine.[15] The reaction involves the condensation of a ketone or β-keto ester, an activated nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[16][17][18]

Mechanism Insight: The reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[17][19] Elemental sulfur then adds to the resulting adduct, followed by cyclization and tautomerization to yield the final 2-aminothiophene product.[17]

Logical Flow of the Gewald Reaction

Caption: Simplified mechanistic pathway of the Gewald synthesis.

Strategy 3: The Aryl Bromide as a Versatile Cross-Coupling Handle

In this advanced strategy, the bromo-substituent is not used for the initial cyclization but is instead exploited for post-cyclization functionalization or as a coupling partner before cyclization. This allows for the synthesis of highly complex and diverse libraries of compounds. The Fischer indole synthesis provides an excellent framework to illustrate this concept.

The Fischer Indole Synthesis

Discovered in 1883, the Fischer indole synthesis is a robust method for preparing indoles from an arylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[20][21] The indole scaffold is a cornerstone in medicinal chemistry, found in drugs like the anti-migraine triptans and the anti-inflammatory indomethacin.[20]

Buchwald Modification: A modern adaptation uses a palladium-catalyzed cross-coupling reaction to form the necessary N-arylhydrazone precursor from an aryl bromide and a hydrazone, significantly expanding the scope of the reaction.[20][22]

Protocol 3: Two-Step Synthesis of a Brominated Indole via Fischer Synthesis

This protocol first forms the phenylhydrazone from the 3-bromophenyl keto ester, which is then cyclized under acidic conditions.

Step A: Phenylhydrazone Formation

-

Dissolve ethyl 3-(3-bromophenyl)-3-oxopropanoate (1.0 eq) in ethanol in a round-bottom flask.

-

Add phenylhydrazine (1.05 eq) followed by a catalytic amount of acetic acid (3-4 drops).

-

Stir the mixture at room temperature. The reaction progress can be monitored by TLC. A solid precipitate of the hydrazone often forms within 1-2 hours.

-

Once the reaction is complete, collect the solid by vacuum filtration, wash with cold ethanol, and dry. This hydrazone is often used directly in the next step without further purification.

Step B: Acid-Catalyzed Indolization

-

Place the dried phenylhydrazone from Step A into a round-bottom flask.

-

Add a suitable acid catalyst. Polyphosphoric acid (PPA) is a common and effective choice. Alternatively, a solution of zinc chloride in ethanol or acetic acid can be used.[22]

-

Heat the mixture (typically 80-100 °C) with stirring.

-

Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

-

Carefully quench the reaction by pouring it onto crushed ice and neutralizing with a base (e.g., aqueous NaOH or NH₄OH).

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography to yield the substituted indole. The bromo-substituent remains intact, ready for further diversification via cross-coupling reactions.

Summary of Synthesized Scaffolds and Biological Relevance

The strategic use of 3-bromophenyl keto esters provides access to a multitude of heterocyclic cores with established and potential biological activities.

| Heterocyclic Scaffold | Synthetic Strategy | Potential Biological Activities | Citations |

| Benzofurans | Intramolecular Pd-Catalyzed Cyclization | Antifungal, Antimicrobial, Anticancer | [23][24] |

| Quinolones | Conrad-Limpach-Knorr (related to keto esters) | Antibacterial, Antimalarial, Anticancer | [25][26][27] |

| (Dihydro)pyridines | Hantzsch Multi-component Reaction | Calcium Channel Blockers, Cardiovascular Agents | [10][11] |

| 2-Aminothiophenes | Gewald Multi-component Reaction | Antipsychotic, Anti-inflammatory, Antiviral | [15][16] |

| Indoles | Fischer Indole Synthesis | Antimigraine, Anti-inflammatory, Anticancer | [20][22] |

References

-

Green methodologies for the synthesis of 2-aminothiophene. PMC, National Center for Biotechnology Information. Available at: [Link]

-

Palladium-Catalyzed Arylation of Electron-Rich Heterocycles with Aryl Chlorides. ACS Publications. Available at: [Link]

-

Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. Royal Society of Chemistry. Available at: [Link]

-

Benzofuran synthesis. Organic Chemistry Portal. Available at: [Link]

-

Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction. Thieme Connect. Available at: [Link]

-

Quinolones synthesis. The β-keto-ester, methyl-3-oxodecanoate was... ResearchGate. Available at: [Link]

-

Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of Spiro[Indane-1,3-Dione-2-Pyrrolidines] by the Reaction of 2-(2′-Ketoalkyl)-1,3-Indandiones with Triazinanes. ACS Publications. Available at: [Link]

-

Fischer indole synthesis. Wikipedia. Available at: [Link]

-

Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. MDPI. Available at: [Link]

-

Hantzsch pyridine synthesis. Wikipedia. Available at: [Link]

-

Palladium-catalyzed diastereoselective cross-coupling of two aryl halides via C–H activation: synthesis of chiral eight-membered nitrogen heterocycles. Royal Society of Chemistry. Available at: [Link]

-

Synthesis of Benzo[b]furans by Intramolecular C–O Bond Formation Using Iron and Copper Catalysis. ACS Publications. Available at: [Link]

-

Fine-Tuned Imino-Diels−Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push−Pull Vinylogous Enamino Nitriles. ACS Publications. Available at: [Link]

-

Gewald reaction. Wikipedia. Available at: [Link]

-

An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI. Available at: [Link]

-

Synthesis of Tetrahydro-β-carboline Derivatives under Electrochemical Conditions in Deep Eutectic Solvents. ACS Publications. Available at: [Link]

-

Cyclic Diaryl λ3-Bromanes: A Rapid Access to Molecular Complexity via Cycloaddition Reactions. ChemRxiv. Available at: [Link]

-

The Pictet-Spengler Reaction Updates Its Habits. PMC, National Center for Biotechnology Information. Available at: [Link]

-

Nonclassical Biological Activities of Quinolone Derivatives. Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]

-

Special Issue: Heterocycles: Synthesis, Biological Activity and Synthetic Applications. MDPI. Available at: [Link]

-

Photocatalytic Synthesis of (Hetero)biaryls via Palladium-Catalyzed Hybrid-Radical Cross-Coupling of (Hetero)aryl Halides and C–H Functionalization of Heteroarenes. ACS Publications. Available at: [Link]

-

Microwave-assisted synthesis of nitrogen-containing heterocycles. Taylor & Francis Online. Available at: [Link]

-

Tandem Pd-Catalyzed Cyclization/Coupling of Non-Terminal Acetylenic Activated Methylenes with (Hetero)Aryl Bromides. MDPI. Available at: [Link]

-

Total synthesis of natural products containing benzofuran rings. Royal Society of Chemistry. Available at: [Link]

-

Photochemical Cyclization of a-Amino Esters to Access 3-Azetidinones. ChemRxiv. Available at: [Link]

-

Fischer indole synthesis applied to the total synthesis of natural products. Royal Society of Chemistry. Available at: [Link]

-

Synthesis of β‐carboline through Pictet‐Spengler reaction. ResearchGate. Available at: [Link]

-

The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. PMC, National Center for Biotechnology Information. Available at: [Link]

-

Palladium-catalysed heterocycle synthesis. SCI. Available at: [Link]

-

Hantzsch Pyridine Synthesis. Scribd. Available at: [Link]

-

Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Available at: [Link]

-

Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. Available at: [Link]

-

Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. PMC, National Center for Biotechnology Information. Available at: [Link]

-

Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

N-Acylation/Pictet–Spengler Reaction/Intramolecular [4 + 2] Cycloaddition/Aromatization in the Synthesis of β-Carboline Alkaloid Analogues. ACS Publications. Available at: [Link]

-

A Study Of Synthesis Of Bioactive Heterocycles. International Journal of Novel Research and Development. Available at: [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. Available at: [Link]

-

Intramolecular cyclization–decyclization of new sterically hindered diiminophenol. Synthesis and coordination abilities. Royal Society of Chemistry. Available at: [Link]

-

Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles. PubMed. Available at: [Link]

-

One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. MDPI. Available at: [Link]

-

Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PMC, National Center for Biotechnology Information. Available at: [Link]

-

Microwave-assisted heterocyclic synthesis. ResearchGate. Available at: [Link]

-

Highly Stereoselective Prins Cyclization of (Z)- and (E)-γ-Brominated Homoallylic Alcohols to 2,4,5,6-Tetrasubstituted Tetrahydropyrans. Organic Chemistry Portal. Available at: [Link]

-

HANTZSCH PYRIDINE SYNTHESIS. YouTube. Available at: [Link]

-

Fischer Indole Synthesis. PharmaTutor. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. ijnrd.org [ijnrd.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Palladium-catalyzed diastereoselective cross-coupling of two aryl halides via C–H activation: synthesis of chiral eight-membered nitrogen heterocycles ... - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC00398D [pubs.rsc.org]

- 5. soci.org [soci.org]

- 6. mdpi.com [mdpi.com]

- 7. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00056K [pubs.rsc.org]

- 8. tandfonline.com [tandfonline.com]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 13. scribd.com [scribd.com]

- 14. youtube.com [youtube.com]

- 15. d-nb.info [d-nb.info]

- 16. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Gewald reaction - Wikipedia [en.wikipedia.org]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. chemrxiv.org [chemrxiv.org]

- 20. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 21. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]

- 22. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 23. Benzofuran synthesis [organic-chemistry.org]

- 24. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]

- 25. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities | MDPI [mdpi.com]

- 26. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 27. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Preventing hydrolysis of Ethyl 4-(3-bromophenyl)-4-oxobutyrate during workup

Welcome to the technical support center for Ethyl 4-(3-bromophenyl)-4-oxobutyrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions regarding the handling and workup of this β-keto ester. Our goal is to equip you with the necessary knowledge to prevent unwanted hydrolysis and ensure the integrity of your compound.

Section 1: Understanding the Instability - FAQs

Q1: My NMR analysis shows a carboxylic acid impurity after workup. What is happening to my Ethyl 4-(3-bromophenyl)-4-oxobutyrate?

A1: The presence of 4-(3-bromophenyl)-4-oxobutanoic acid as an impurity indicates that your ester has undergone hydrolysis. β-keto esters, such as Ethyl 4-(3-bromophenyl)-4-oxobutyrate, are susceptible to cleavage under both acidic and basic aqueous conditions during the workup procedure.[1] This reaction, known as saponification under basic conditions, converts the ethyl ester into its corresponding carboxylate salt.[2] A subsequent acidic quench then protonates the salt to form the carboxylic acid.

Q2: Why is this specific β-keto ester prone to hydrolysis?

A2: The susceptibility to hydrolysis is inherent to the ester functional group. The process is catalyzed by the presence of acid (H⁺) or base (OH⁻).[1] In basic hydrolysis, the hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester.[3] In acidic hydrolysis, the acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water.[3][4] The presence of the ketone at the β-position does not sterically hinder this process and the molecule behaves like a typical ester in this regard.

Q3: At what pH is Ethyl 4-(3-bromophenyl)-4-oxobutyrate most stable during an aqueous workup?

Section 2: Troubleshooting Guide - Preventing Hydrolysis During Workup

This section provides a systematic approach to diagnosing and solving hydrolysis issues encountered during the workup of Ethyl 4-(3-bromophenyl)-4-oxobutyrate.

Issue 1: Significant Hydrolysis Observed After Basic Wash (e.g., NaHCO₃ or Na₂CO₃)

Underlying Cause: You are inadvertently creating conditions for base-catalyzed hydrolysis (saponification). While washes with mild bases like sodium bicarbonate are intended to neutralize acid, prolonged contact or the use of stronger bases (like NaOH or KOH) will actively promote the cleavage of the ester.[1][2] The reaction is effectively irreversible under these basic conditions because the resulting carboxylic acid is deprotonated to the carboxylate, which is unreactive towards the alcohol.[2]

Recommended Solutions:

-

Minimize Contact Time: If a basic wash is necessary, perform it quickly and at a reduced temperature (e.g., using an ice bath).

-

Use a Weaker Base: Opt for a saturated solution of sodium bicarbonate (NaHCO₃) over stronger bases like sodium carbonate (Na₂CO₃) or hydroxides.

-

Alternative Neutralization: Consider washing with brine (saturated NaCl solution) or water to remove the bulk of the acid, followed by a very rapid bicarbonate wash if absolutely necessary.

Issue 2: Hydrolysis Detected After an Acidic Quench/Wash (e.g., HCl or H₂SO₄)

Underlying Cause: Acid-catalyzed hydrolysis occurs when the ester is heated in the presence of water and an acid catalyst. While this reaction is reversible, using a large excess of water during the workup can drive the equilibrium towards the formation of the carboxylic acid and ethanol.[1][6]

Recommended Solutions:

-

Control Temperature: Always perform acidic quenches and washes at low temperatures (0-5 °C) to minimize the rate of hydrolysis.

-

Use Dilute Acid: Employ a dilute acid solution (e.g., 1M HCl) rather than concentrated acid for the quench. This introduces the necessary protons without creating excessively harsh conditions.

-

Efficient Extraction: Immediately after the acidic wash, extract the product into a non-polar organic solvent (e.g., ethyl acetate, dichloromethane) to remove it from the aqueous acidic environment.

Data Summary: pH and Temperature Effects on Stability

| Workup Condition | pH Range | Temperature | Risk of Hydrolysis | Rationale |

| Strong Base Wash (e.g., NaOH, KOH) | > 10 | Room Temp | Very High | Rapid, irreversible saponification occurs.[2][3] |

| Mild Base Wash (e.g., NaHCO₃) | 8 - 9 | Room Temp | Moderate | Slower saponification; risk increases with contact time. |

| Neutral Wash (e.g., Water, Brine) | ~7 | Room Temp | Low | Minimal catalysis of hydrolysis. |

| Mild Acid Wash (e.g., 1M HCl) | 1 - 2 | 0 - 5 °C | Low to Moderate | Acid-catalyzed hydrolysis is slow at low temperatures.[7] |

| Strong Acid Wash (e.g., conc. HCl) | < 1 | Room Temp | High | Rate of acid-catalyzed hydrolysis increases significantly. |

Section 3: Recommended Protocols and Visualizations

Protocol 1: Optimized Quenching and Extraction Workflow

This protocol is designed to minimize the contact time of Ethyl 4-(3-bromophenyl)-4-oxobutyrate with aqueous phases, particularly under conditions that favor hydrolysis.

Step-by-Step Methodology:

-

Initial Quench: Cool the reaction mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-chilled, saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. The pH of this solution is mildly acidic (~4.5-6.0), which avoids the hazards of both strong acids and bases.

-

Phase Separation & Extraction:

-

Transfer the quenched mixture to a separatory funnel.

-

Add ethyl acetate and shake vigorously.

-

Allow the layers to separate and collect the organic phase.

-

Extract the aqueous phase two more times with ethyl acetate to ensure complete recovery of the product.

-

-

Washing:

-

Combine the organic extracts.

-

Wash the combined organic phase once with water, followed by one wash with a saturated brine solution. This removes residual inorganic salts and water.

-

-

Drying and Concentration:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Filter to remove the drying agent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude product via column chromatography as required.

Visualizations

Hydrolysis Mechanisms

The following diagrams illustrate the chemical pathways for both base-catalyzed and acid-catalyzed hydrolysis of the ester.

Caption: Base-Catalyzed Hydrolysis (Saponification) Pathway.

Caption: Acid-Catalyzed Hydrolysis Pathway.

Recommended Workup Workflow

This flowchart provides a visual guide to the optimized workup protocol designed to minimize hydrolysis.

Caption: Optimized workup workflow to prevent hydrolysis.

References

- BenchChem. (n.d.). preventing decarboxylation of beta-keto acids during analysis.

-

Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters (Saponification). Retrieved from [Link]

-

J&K Scientific LLC. (2021, February 8). Ester Hydrolysis. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

-

ResearchGate. (2021, October 29). How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction? Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). 15.9 Hydrolysis of Esters. Retrieved from [Link]

- Google Patents. (n.d.). WO2011048425A1 - Continuous process for the production of beta-keto esters by claisen condensation.

-

Chemguide. (n.d.). mechanism for the acid catalysed hydrolysis of esters. Retrieved from [Link]

Sources

- 1. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. jk-sci.com [jk-sci.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Ester to Acid - Common Conditions [commonorganicchemistry.com]

- 7. WO2011048425A1 - Continuous process for the production of beta-keto esters by claisen condensation - Google Patents [patents.google.com]

Technical Support Center: Minimizing Regioisomer Formation in 3-Bromophenyl Acylation

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges of minimizing regioisomer formation during the Friedel-Crafts acylation of 3-bromophenyl substrates. Our goal is to equip you with the scientific understanding and practical protocols to achieve high regioselectivity in your reactions.

Introduction: The Challenge of Regioselectivity

The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds and introducing keto functionalities to aromatic rings.[1] The reaction proceeds via electrophilic aromatic substitution, where an acylium ion, generated from an acyl halide or anhydride with a Lewis acid catalyst, acts as the electrophile.[2][3] When acylating a substituted benzene ring, such as a 3-bromophenyl compound, the existing substituent dictates the position of the incoming acyl group.

The bromine atom in a 3-bromophenyl substrate presents a classic case of competing electronic effects. While it is an electron-withdrawing group inductively, it can also donate lone pair electrons through resonance.[4][5] This makes it a deactivating but ortho, para-directing group.[6][7] Consequently, acylation can occur at the positions ortho (2- and 4-) and para (6-) to the bromo substituent, leading to a mixture of regioisomers. Steric hindrance from the bromo group often disfavors substitution at the 2-position, but the formation of both 4- and 6-acylated products is a common challenge.[8][9]

This guide will provide actionable strategies to navigate these challenges and steer the reaction towards the desired regioisomer.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the acylation of 3-bromophenyl compounds and offers targeted solutions based on mechanistic principles.

Q1: I'm observing a significant mixture of 4-acyl and 6-acyl regioisomers. How can I improve selectivity for a single product?

A1: Achieving high regioselectivity in this system hinges on carefully controlling the reaction conditions to exploit the subtle differences in the activation energies for the formation of the different regioisomers.

Underlying Cause: The formation of multiple products is a direct consequence of the directing effects of the bromo substituent. Both the 4- and 6-positions are electronically activated towards electrophilic attack. The ratio of the products formed is often dependent on both kinetic and thermodynamic factors.

Solutions:

-

Choice of Lewis Acid Catalyst: The nature and strength of the Lewis acid can significantly influence the steric bulk of the electrophile and the overall reactivity of the system.[10]

-

Bulky Lewis Acids: Employing a bulkier Lewis acid can increase the steric hindrance around the electrophile, favoring attack at the less hindered position. For 3-bromophenyl substrates, the 6-position is generally less sterically encumbered than the 4-position (which is flanked by the bromo group and a hydrogen). Consider catalysts like aluminum chloride (AlCl₃) complexed with a bulky ligand or other sterically demanding Lewis acids.

-

Milder Lewis Acids: In some cases, a milder Lewis acid, such as zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃), can lead to higher selectivity by reducing the overall reactivity and allowing the inherent electronic preferences to dominate more strongly.[11][12]

-

-

Reaction Temperature: Lowering the reaction temperature often favors the kinetically controlled product.[13] By reducing the available thermal energy, the reaction is more likely to proceed through the lowest energy transition state, which may correspond to the formation of a single isomer. It is advisable to start the reaction at a low temperature (e.g., 0 °C or even -20 °C) and slowly warm it to room temperature while monitoring the progress.

-

Solvent Effects: The polarity of the solvent can influence the stability of the reaction intermediates and the transition states.

-

Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (DCM) are commonly used and can favor the formation of a specific isomer.[13]

-

Experimenting with a range of solvents with varying polarities may be necessary to optimize selectivity for your specific substrate and acylating agent.

-

Q2: My reaction yield is very low, even though I'm using a strong Lewis acid like AlCl₃.

A2: Low yields in Friedel-Crafts acylations, especially with deactivated substrates like bromobenzene derivatives, can stem from several factors beyond just the inherent reactivity of the starting material.

Underlying Cause: The acyl group being introduced is an electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic substitution.[14][15] Additionally, the Lewis acid catalyst can be deactivated by moisture or complexation with the product.[13]

Solutions:

-

Anhydrous Conditions: Lewis acids like AlCl₃ are extremely sensitive to moisture.[16] Ensure all glassware is thoroughly oven-dried or flame-dried before use, and all reagents and solvents are anhydrous. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Stoichiometry of the Lewis Acid: The ketone product of the acylation reaction can form a stable complex with the Lewis acid, effectively sequestering the catalyst and preventing it from participating in further reactions.[13] Therefore, it is often necessary to use at least a stoichiometric amount of the Lewis acid relative to the acylating agent, and in some cases, a slight excess may be required to drive the reaction to completion.

-

Purity of Reagents: Impurities in the 3-bromophenyl starting material or the acylating agent can interfere with the reaction. Ensure high purity of all reagents.

-

Reaction Time and Monitoring: Deactivated substrates may require longer reaction times. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time and to ensure the reaction has gone to completion.

Q3: I am seeing byproducts that are not the expected regioisomers. What could they be and how can I prevent their formation?

A3: Besides regioisomers, other side reactions can occur under Friedel-Crafts conditions.

Underlying Cause: The highly reactive nature of the acylium ion and the strong Lewis acid can lead to undesired side reactions, especially at higher temperatures.

Solutions:

-

Polyacylation: While the first acyl group deactivates the ring, under forcing conditions (high temperature, large excess of acylating agent and catalyst), a second acylation can occur. To avoid this, use a stoichiometric amount of the acylating agent and maintain a moderate reaction temperature.

-

Rearrangement of the Acyl Group: While less common than in Friedel-Crafts alkylations, rearrangement of the acyl group is possible under certain conditions, though typically not a major concern.[17] Using a stable acylating agent and well-controlled conditions will minimize this.

-

Reaction with Solvent: Some solvents can react under Friedel-Crafts conditions. For example, using an aromatic solvent could lead to acylation of the solvent itself. Choose an inert solvent like dichloromethane, carbon disulfide, or nitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Friedel-Crafts acylation?

A1: The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism:[18]

-

Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) reacts with the acyl halide or anhydride to form a highly electrophilic acylium ion (R-C≡O⁺), which is resonance-stabilized.[3]

-

Electrophilic Attack: The π-electrons of the aromatic ring attack the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[3]

-

Deprotonation: A weak base, typically [AlCl₄]⁻, removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[17]

Q2: Are there alternative methods to Friedel-Crafts acylation that offer better regioselectivity?

A2: Yes, several alternative methods can provide improved regiocontrol:

-

Fries Rearrangement: This reaction involves the rearrangement of a phenyl ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. The regioselectivity (ortho vs. para) can often be controlled by the reaction temperature and solvent.

-

Houben-Hoesch Reaction: This method is used for the acylation of electron-rich aromatic compounds, such as phenols and phenol ethers, using a nitrile as the acylating agent and a Lewis acid catalyst. It often provides good regioselectivity.

-

Directed Ortho-Metalation (DoM): This powerful technique involves deprotonation of an aromatic ring at a position ortho to a directing group using a strong base (like an organolithium reagent), followed by quenching with an electrophile (such as an acyl chloride). This method offers excellent regiocontrol. For a 3-bromophenyl substrate, if another suitable directing group is present, this can be a highly effective strategy.

Q3: How does steric hindrance influence the outcome of the acylation of 3-bromophenyl compounds?

A3: Steric hindrance plays a significant role in determining the product distribution. The bromine atom, being relatively large, can sterically hinder the approach of the bulky acylium ion-Lewis acid complex to the adjacent ortho positions (2- and 4-positions). The 6-position is generally less sterically hindered. Therefore, by using a bulkier acylating agent or a larger Lewis acid catalyst, it is often possible to increase the proportion of the 6-acylated product.[8][19]

Experimental Protocols

Protocol 1: General Procedure for Regioselective Acylation of a 3-Bromophenyl Substrate

This protocol provides a starting point for optimizing the regioselective acylation.

-

Preparation: Under an inert atmosphere (N₂ or Ar), add the anhydrous Lewis acid (e.g., AlCl₃, 1.1 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Solvent and Substrate Addition: Add a dry, inert solvent (e.g., dichloromethane, 10 mL per mmol of substrate) to the flask and cool the mixture to 0 °C in an ice bath. Dissolve the 3-bromophenyl substrate (1 equivalent) in a small amount of the dry solvent and add it to the flask.

-

Acylating Agent Addition: Dissolve the acylating agent (e.g., acetyl chloride, 1.05 equivalents) in a small amount of the dry solvent and add it to the dropping funnel. Add the acylating agent dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-24 hours. Monitor the reaction progress by TLC or GC.

-

Workup: Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to isolate the desired regioisomer.

Data Presentation

The following table provides a hypothetical comparison of how reaction conditions can influence the ratio of regioisomers in the acylation of a 3-bromophenyl substrate.

| Catalyst (eq.) | Acylating Agent | Solvent | Temperature (°C) | Time (h) | 4-acyl:6-acyl Ratio (approx.) |

| AlCl₃ (1.1) | Acetyl Chloride | DCM | 0 to 25 | 4 | 60:40 |

| AlCl₃ (1.1) | Acetyl Chloride | CS₂ | -10 | 12 | 30:70 |

| FeCl₃ (1.1) | Acetyl Chloride | DCM | 25 | 24 | 75:25 |

| ZnCl₂ (1.5) | Acetic Anhydride | Neat | 100 | 6 | 80:20 |

Note: These are illustrative values and the actual results will depend on the specific 3-bromophenyl substrate and acylating agent used.

Visualization of Key Concepts

Diagram 1: Directing Effects in the Acylation of a 3-Bromophenyl Substrate

Caption: Directing effects of the bromo group leading to potential regioisomers.

Diagram 2: Experimental Workflow for Optimizing Regioselectivity

Caption: A systematic workflow for optimizing reaction conditions.

References

-

Chemistry Steps. Friedel-Crafts Acylation. [Link]

-

Physics Wallah. Reaction Mechanism of Friedel−Crafts Acylation. [Link]

-

BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

-

SSRN. Alternative Reactions to Friedel-crafts Acylation on Highly Activated Substrates. [Link]

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

Chemistry LibreTexts. Characteristics of Specific Substitution Reactions of Benzenes. [Link]

-

YouTube. Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

-

ACS Publications. Lewis Acids: From Conventional Homogeneous to Green Homogeneous and Heterogeneous Catalysis. [Link]

-

Organic Chemistry Portal. Lewis acid catalyzed acylation reactions: scope and limitations. [Link]

-

ResearchGate. Lewis Acid Catalyzed Acylation Reactions: Scope and Limitations | Request PDF. [Link]

-

YouTube. Friedel-Crafts Acylation: alternative reagents. [Link]

-

Chemistry Stack Exchange. Steric Effects in Friedel-Crafts Reactions. [Link]

-

Chemistry Stack Exchange. The role of halogens in electrophilic aromatic substitution. [Link]

-

Fundamentals of Organic Chemistry. 8.6 Substituent Effects in Electrophilic Substitutions. [Link]

-

ResearchGate. (PDF) Cleaner Routes for Friedel-Crafts Acylation. [Link]

-

YouTube. Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. [Link]

-

JoVE. Video: Directing and Steric Effects in Disubstituted Benzene Derivatives. [Link]

-

Wikipedia. Electrophilic aromatic directing groups. [Link]

-

RSC Publishing. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). [Link]

-

Reddit. Ortho vs. Para positioning of Substituent (FC-Acylation) : r/OrganicChemistry. [Link]

-

YouTube. Directing Effects in Electrophilic Aromatic Substitution Made EASY!. [Link]

-

ResearchGate. Metallic Lewis acids-catalyzed acetylation of alcohols with acetic anhydride and acetic acid in ionic liquids: Study on reactivity and reusability of the catalysts | Request PDF. [Link]

-

Wikipedia. Lewis acid catalysis. [Link]

-

Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]

-

Chemistry Steps. The Alkylation of Benzene by Acylation-Reduction. [Link]

-

Organic Syntheses Procedure. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]

-

Chegg.com. Solved 1) The Friedel-Crafts acylation of bromobenzene leads | Chegg.com. [Link]

-

YouTube. Friedel-Crafts Acylation Example Problems. [Link]

-

NROChemistry. Friedel-Crafts Reactions. [Link]

Sources

- 1. Friedel-Crafts Reactions | NROChemistry [nrochemistry.com]

- 2. Friedel–Crafts Acylation [sigmaaldrich.com]

- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 7. Solved 1) The Friedel-Crafts acylation of bromobenzene leads | Chegg.com [chegg.com]

- 8. Video: Directing and Steric Effects in Disubstituted Benzene Derivatives [jove.com]

- 9. reddit.com [reddit.com]

- 10. Lewis acid catalysis - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Lewis acid catalyzed acylation reactions: scope and limitations [organic-chemistry.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 16. benchchem.com [benchchem.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. byjus.com [byjus.com]

- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]

Technical Support Center: Resolving Solubility Challenges of Ethyl 4-(3-bromophenyl)-4-oxobutyrate in Aqueous Media

Welcome to our dedicated technical support center for Ethyl 4-(3-bromophenyl)-4-oxobutyrate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's solubility in aqueous environments. Here, we provide in-depth troubleshooting guides and frequently asked questions to support your experimental success.

I. Frequently Asked Questions (FAQs)

Q1: What is Ethyl 4-(3-bromophenyl)-4-oxobutyrate and why is its solubility in aqueous media a concern?

Ethyl 4-(3-bromophenyl)-4-oxobutyrate is an organic compound classified as a keto-ester, containing a benzene ring, a ketone, and an ester functional group.[1] Its molecular structure, characterized by a nonpolar aromatic ring and limited hydrogen bonding capability, contributes to its hydrophobic nature and consequently, poor solubility in water. This low aqueous solubility can be a significant hurdle in various experimental settings, particularly in biological assays and pharmaceutical formulations where aqueous environments are standard.

Q2: What are the key chemical properties of Ethyl 4-(3-bromophenyl)-4-oxobutyrate that influence its solubility?

Understanding the physicochemical properties of Ethyl 4-(3-bromophenyl)-4-oxobutyrate is crucial for addressing solubility issues.

| Property | Value | Implication for Aqueous Solubility |

| Molecular Formula | C12H13BrO3 | The relatively large carbon backbone contributes to its hydrophobicity. |